MRP1 Inhibition vs Mefloquine
MK-571 demonstrates potent inhibition of MRP1-mediated transport with an IC₅₀ of 1.1 μM, which is approximately 115-fold more potent than the antimalarial drug mefloquine (IC₅₀ = 127 μM) in the same assay system [1]. For MRP4-mediated transport, MK-571 (IC₅₀ = 0.41 μM) is approximately 51-fold more potent than mefloquine (IC₅₀ = 21 μM) [1]. This establishes MK-571 as a reference standard inhibitor for MRP1/4 functional studies requiring high potency.
| Evidence Dimension | Inhibition of MRP1-mediated [³H]DNP-SG transport |
|---|---|
| Target Compound Data | IC₅₀ = 1.1 μM |
| Comparator Or Baseline | Mefloquine: IC₅₀ = 127 μM |
| Quantified Difference | 115.5-fold greater potency |
| Conditions | Inside-out membrane vesicles prepared from human erythrocytes; substrate: 3 μM [³H]DNP-SG |
Why This Matters
The 115-fold potency differential ensures MK-571 achieves complete MRP1 inhibition at concentrations (e.g., 25-50 μM) that would be ineffective with mefloquine, making it the superior choice for definitive MRP1 functional ablation studies.
- [1] Wu CP, Klokouzas A, Hladky SB, Ambudkar SV, Barrand MA. Interactions of mefloquine with ABC proteins, MRP1 (ABCC1) and MRP4 (ABCC4) that are present in human red cell membranes. Biochem Pharmacol. 2005 Aug 15;70(4):500-10. doi: 10.1016/j.bcp.2005.05.022. PMID: 16004972. View Source
